3-[(2-Methoxyethanesulfonyl)methyl]aniline
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Overview
Description
3-[(2-Methoxyethanesulfonyl)methyl]aniline is an organic compound that features a sulfonyl group attached to an aniline ring through a methoxyethane linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethanesulfonyl)methyl]aniline typically involves the reaction of 3-nitrobenzyl chloride with 2-methoxyethanesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethanesulfonyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-[(2-Methoxyethanesulfonyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethanesulfonyl)methyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an aniline.
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar types of reactions.
Uniqueness
3-[(2-Methoxyethanesulfonyl)methyl]aniline is unique due to the presence of both an aniline and a sulfonyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(2-methoxyethylsulfonylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-5-6-15(12,13)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVOAHFNAOFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)CC1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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